2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes an indole moiety, making it a valuable subject for various studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the diverse biological activities of indole derivatives .
Result of Action
The molecular and cellular effects of This compound Indole derivatives have been reported to exhibit notable cytotoxicity toward certain human cancer cell lines . This suggests that they may induce cellular apoptosis, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound can affect the expression of genes involved in inflammatory responses, making it a potential candidate for anti-inflammatory therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This compound can inhibit or activate enzymes, thereby modulating biochemical pathways. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, affecting its efficacy . Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells developing resistance or adapting to its presence. In vitro and in vivo studies have provided valuable insights into the long-term effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues or organs. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases with increasing dosage. Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites. For instance, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus is synthesized through a series of reactions, including electrophilic substitution, which is facilitated by the delocalization of π-electrons in the indole ring.
Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and indole positions, respectively, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole or benzamide derivatives .
Scientific Research Applications
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activities.
N-(1-methyl-2-oxoindolin-5-yl)benzamide: A compound with a similar core structure but lacking the methoxy groups, resulting in different chemical properties.
2,4-dimethoxybenzamide: A simpler compound with only the benzamide and methoxy groups, lacking the indole moiety.
Uniqueness
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is unique due to its combination of the indole moiety and methoxy-substituted benzamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-15-7-4-12(8-11(15)9-17(20)21)19-18(22)14-6-5-13(23-2)10-16(14)24-3/h4-8,10H,9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQVWBXKMIEQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.